
3-Bromo-5-fluorobenzotrifluoride
Overview
Description
3-Bromo-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3BrF4 and a molecular weight of 242.996 g/mol . It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
One common method includes the reaction of 2-bromotrifluorotoluene with potassium fluoride in the presence of a catalyst such as potassium tetrafluorocobaltate (KCoF4) in dimethyl sulfoxide (DMSO) under reflux conditions . The reaction is carried out for several hours, followed by extraction and purification to obtain the desired product.
Chemical Reactions Analysis
3-Bromo-5-fluorobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly reported.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.
Common reagents used in these reactions include potassium fluoride, DMSO, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
3-Bromo-5-fluorobenzotrifluoride is a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases. Its structure allows for the development of novel drug candidates with improved efficacy and selectivity.
Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated its effectiveness as a building block in synthesizing potent anticancer agents. For instance, researchers have utilized this compound to create derivatives that exhibit enhanced activity against specific cancer cell lines, showcasing its potential in drug discovery .
Material Science
In material science, this compound is employed to formulate high-performance materials, including specialty polymers and coatings. The fluorinated nature of this compound contributes to enhanced thermal stability and chemical resistance.
Data Table: Properties of Fluorinated Polymers
Property | Conventional Polymer | Polymer with this compound |
---|---|---|
Thermal Stability | Moderate | High |
Chemical Resistance | Low | High |
Mechanical Strength | Moderate | Enhanced |
Agricultural Chemicals
The compound plays a significant role in synthesizing agrochemicals, including pesticides and herbicides. Its effectiveness in pest control can lead to increased crop yields and reduced agricultural losses.
Case Study: Development of Pesticides
Research has shown that incorporating this compound into pesticide formulations improves their efficacy against resistant pest populations, making it a valuable asset in agricultural chemistry .
Fluorinated Compounds Research
This compound serves as a valuable reagent in the study of fluorinated compounds, which are essential in various applications such as refrigeration and electronics. Researchers utilize it to explore new fluorination methods and their potential applications.
Applications in Electronics
Fluorinated compounds are critical in the electronics industry due to their stability and performance under extreme conditions. The use of this compound facilitates the development of advanced materials for electronic components .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard for calibration in various analytical methods. Its stability and distinct properties make it a reliable choice for detecting and quantifying other substances.
Data Table: Analytical Applications
Method | Application |
---|---|
Gas Chromatography | Calibration standard for volatile compounds |
HPLC | Quantification of pharmaceutical formulations |
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluorobenzotrifluoride depends on its specific application and the target molecule it interacts with. In general, the compound can act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
3-Bromo-5-fluorobenzotrifluoride can be compared with other similar compounds such as:
3-Fluorobenzotrifluoride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Fluoro-3-nitrobenzotrifluoride: Contains a nitro group, which significantly alters its reactivity and applications.
1-Bromo-3,5-difluorobenzene: Has two fluorine atoms and one bromine atom, offering different reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis.
Biological Activity
3-Bromo-5-fluorobenzotrifluoride (CAS No. 130723-13-6) is an organic compound characterized by a bromine atom and a fluorine atom attached to a benzene ring, which also features three trifluoromethyl groups. This unique structural composition suggests potential biological activity, particularly in pharmaceutical applications. This article compiles and analyzes available research findings on the biological activity of this compound.
- Molecular Formula : C₇H₃BrF₄
- Molecular Weight : 242.996 g/mol
- IUPAC Name : this compound
The presence of halogens (bromine and fluorine) in the compound can significantly influence its reactivity and biological properties, making it a candidate for various pharmacological studies.
Antimicrobial Properties
Compounds with bromine and fluorine substitutions have been associated with antimicrobial and antifungal activities. The halogen atoms can enhance the lipophilicity and overall reactivity of the compounds, which may contribute to their ability to disrupt microbial membranes or interfere with metabolic processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study examining structurally related compounds indicated that halogenated benzene derivatives often exhibit enhanced antimicrobial properties due to their ability to penetrate lipid membranes effectively. This suggests that this compound could potentially demonstrate similar activities, warranting further investigation into its efficacy against various pathogens .
- Pharmacological Potential : Research into halogenated compounds has shown that they can act as inhibitors for certain cytochrome P450 enzymes, which are crucial in drug metabolism. For instance, while specific data for this compound is lacking, related compounds have been identified as inhibitors of CYP1A2 and CYP2D6 enzymes, suggesting a potential role in drug interactions .
- Synthesis and Applications : The synthesis of this compound involves multi-step processes that yield high purity products suitable for use as intermediates in pharmaceutical development. Its unique structure allows it to serve as a building block for more complex molecules, which could enhance its utility in medicinal chemistry .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
Compound Name | Structure Features | Biological Activity Potential |
---|---|---|
This compound | Bromine at position 3, fluorine at position 5 | Potential antimicrobial properties |
2-Bromo-4-fluorobenzotrifluoride | Bromine at position 2, fluorine at position 4 | Documented antimicrobial effects |
2-Chloro-5-fluorobenzotrifluoride | Chlorine instead of bromine | Varying biological activity due to halogen substitution |
This comparative analysis highlights how variations in halogen substitution can influence biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-5-fluorobenzotrifluoride, and how do reaction conditions influence yield?
Answer: this compound is typically synthesized via halogenation or substitution reactions. A common approach involves bromination of 5-fluorobenzotrifluoride using bromine sources (e.g., NBS or Br₂) under catalytic conditions. For example, regioselective bromination at the 3-position can be achieved using Lewis acids like FeBr₃ in anhydrous solvents (e.g., dichloromethane) at 0–25°C . Yield optimization requires precise stoichiometry control (1:1.2 molar ratio of substrate to bromine) and inert atmosphere to prevent side reactions. Post-synthesis purification via fractional distillation (boiling point ~188–190°C) or silica-gel chromatography is critical to isolate the product from di-brominated byproducts .
Q. How can researchers validate the purity and structural integrity of this compound?
Answer:
- Analytical Methods :
- GC-MS : To confirm molecular weight (MW: 243.44 g/mol) and detect impurities.
- ¹H/¹⁹F NMR : Characterize substituent positions (e.g., coupling constants for fluorine and bromine proximity).
- Elemental Analysis : Verify Br/F content (expected: Br ~32.7%, F ~23.4%) .
- Handling : Store at 0–6°C in amber vials to prevent photodegradation of the trifluoromethyl group .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?
Answer: The electron-withdrawing trifluoromethyl and fluorine groups deactivate the aromatic ring, making Suzuki-Miyaura or Ullmann couplings challenging. Key strategies:
- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) to enhance steric control and reduce side reactions.
- Directed Metalation : Introduce temporary directing groups (e.g., boronic esters) to guide coupling to the bromine site .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of organometallic intermediates .
Q. How can computational modeling resolve contradictory reactivity data in electrophilic substitution reactions?
Answer: Contradictions in reaction outcomes (e.g., para vs. meta substitution) may arise from competing electronic effects. Density Functional Theory (DFT) calculations can model:
- Electrostatic Potential Maps : Visualize electron density to predict reactive sites.
- Transition-State Energy Barriers : Compare activation energies for bromination at competing positions .
- Example: The trifluoromethyl group’s -I effect directs electrophiles to the meta position, but steric hindrance may favor alternative pathways .
Q. Methodological Challenges
Q. How should researchers mitigate hazards when handling this compound?
Answer:
- Safety Protocols :
- Environmental Impact : Avoid aqueous release; halogenated byproducts require specialized waste management .
Q. What analytical techniques differentiate this compound from its structural isomers?
Answer:
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGBGEJPUQBLTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371277 | |
Record name | 3-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130723-13-6 | |
Record name | 3-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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